4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles, which are known for their broad spectrum of biological activities. These compounds have been the subject of extensive research due to their potential applications in pharmaceuticals, with activities ranging from antimicrobial to anticancer properties . The interest in these compounds is further justified by their high efficiency and low toxicity, making them promising candidates for the development of new drugs .
Synthesis Analysis
The synthesis of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol and its derivatives has been achieved through various methods. One approach involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate . Another method includes the treatment of 4-amino-3-(1,2,4-triazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione with different aldehydes . Additionally, a metal-free synthesis involving I2-mediated oxidative C-N and N-S bond formations in water has been developed, which is considered environmentally benign . The use of microwave irradiation has also been proven expedient for the synthesis of S-derivatives of this compound .
Molecular Structure Analysis
The molecular structure of these triazole derivatives has been extensively studied using various analytical techniques. Single crystal X-ray analysis has been employed to determine the crystal structure of some derivatives . The dihedral angles and other structural parameters have been reported, providing insights into the three-dimensional arrangement of the molecules and their stability . Spectroscopic methods such as FT-IR, UV-visible, NMR, and chromatography-mass spectrometry have been used to confirm the structures of synthesized compounds .
Chemical Reactions Analysis
The reactivity of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol derivatives has been explored through various chemical reactions. These compounds have been used as starting materials for the synthesis of a wide range of derivatives, including thiazolidinones, Mannich bases, Schiff bases, and other heterocyclic systems . The formation of these derivatives often involves condensation reactions with aldehydes, cyclo-condensation with thioacetic acid, and reactions with isocyanates to form urea moieties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these triazole derivatives have been characterized, revealing that they are typically crystalline substances, odorless, insoluble in water, and soluble in organic solvents . The melting points and other physicochemical properties have been determined in accordance with pharmacopeial methods . Theoretical studies, including density functional theory (DFT) calculations, have been conducted to predict the stability, electronic structure, and reactivity of these compounds . Nonlinear optical properties have also been investigated, showing that some derivatives have higher hyperpolarizability than commercial materials like urea .
Scientific Research Applications
Corrosion Inhibition
Chauhan et al. (2019) investigated 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) as a novel corrosion inhibitor for copper in NaCl solution. They found that AMTT has a corrosion inhibition efficiency of over 94% at a certain concentration, indicating its potential as an effective corrosion inhibitor for copper surfaces in saline environments Chauhan et al., 2019.
Molecular Dynamics Studies
Mahboub (2021) conducted molecular dynamics simulations on 1,2,4-triazoles derivatives, including 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol, to understand their interactions in an acid medium. This study helps in understanding the behavior of these compounds under different environmental conditions Mahboub, 2021.
Synthesis and Physicochemical Properties
Kravchenko et al. (2018) focused on the synthesis and analysis of the physicochemical properties of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives. Their work emphasizes the compound's potential for creating new chemical compounds with predicted biological activity Kravchenko et al., 2018.
Antimicrobial Activities
Several studies have explored the antimicrobial activities of derivatives of 4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol. Prasad et al. (2009) synthesized triazolothiadiazoles with antimicrobial properties using this compound Prasad et al., 2009. Similarly, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities Bayrak et al., 2009.
Antitumor Activities
Ovsepyan et al. (2018) conducted a study on 1,2,4-triazole derivatives for their antitumor properties, highlighting the potential medical applications of these compounds Ovsepyan et al., 2018.
Analgesic and Antioxidant Properties
Karrouchi et al. (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole and screened them for in vivo analgesic and in vitro antioxidant activities, showing significant results Karrouchi et al., 2016.
Structural Analysis
Sarala et al. (2006) conducted crystal and molecular structure analysis of 1,2,4-triazolo-N-amino-thiols, contributing to the understanding of the compound's structural properties Sarala et al., 2006.
Future Directions
The future research directions could involve studying the biological activities of “4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol” and its derivatives, as well as optimizing its synthesis process. The development of new antimicrobial agents which could decrease drug resistance and reduce unpleasant side effects is desirable .
properties
IUPAC Name |
4-amino-3-methylsulfanyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S2/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXELSCOPADHBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=S)N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366478 | |
Record name | 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661008 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-amino-5-(methylthio)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
21532-03-6 | |
Record name | 4-Amino-5-(methylsulfanyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20366478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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